4-Bromo-3-chloro-2-methoxypyridine

Description

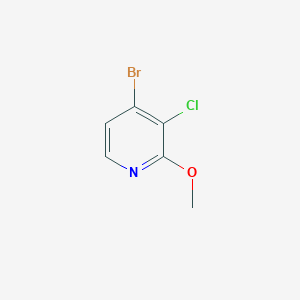

Chemical Name: 4-Bromo-3-chloro-2-methoxypyridine Molecular Formula: C₆H₅BrClNO Molecular Weight: 222.47 g/mol CAS Number: 1227502-27-3 Key Features: This pyridine derivative contains bromo (Br) at position 4, chloro (Cl) at position 3, and methoxy (OCH₃) at position 2. The electron-withdrawing halogens and electron-donating methoxy group create a unique electronic profile, making it a versatile intermediate in pharmaceutical and agrochemical synthesis .

Properties

IUPAC Name |

4-bromo-3-chloro-2-methoxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO/c1-10-6-5(8)4(7)2-3-9-6/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMCPCFIBEWFBIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101297241 | |

| Record name | 4-Bromo-3-chloro-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101297241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227502-27-3 | |

| Record name | 4-Bromo-3-chloro-2-methoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227502-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3-chloro-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101297241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-3-chloro-2-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-chloro-2-methoxypyridine typically involves the halogenation of 2-methoxypyridine. One common method is the bromination of 2-methoxypyridine followed by chlorination. The reaction conditions often involve the use of bromine and chlorine in the presence of a suitable catalyst and solvent. For example, bromination can be carried out using bromine in acetic acid, followed by chlorination using thionyl chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-chloro-2-methoxypyridine can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to remove halogen atoms or to modify the pyridine ring.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium methoxide, sodium ethoxide, or primary amines in polar solvents like ethanol or dimethylformamide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

Nucleophilic substitution: Formation of substituted pyridines with various functional groups.

Oxidation: Formation of pyridine carboxylic acids or aldehydes.

Reduction: Formation of dehalogenated pyridines or modified pyridine rings.

Scientific Research Applications

Medicinal Chemistry

4-Bromo-3-chloro-2-methoxypyridine serves as an important intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases. Its unique structure allows for modifications that can enhance therapeutic efficacy.

Case Study : A study demonstrated its potential in synthesizing selective antagonists for somatostatin receptors, which are crucial in regulating various physiological processes (e.g., hormone secretion) .

Materials Science

This compound is utilized in developing advanced materials such as organic semiconductors and polymers. Its ability to form stable carbon-carbon bonds through reactions like the Suzuki-Miyaura cross-coupling makes it valuable in material synthesis.

Data Table : Comparison of Reaction Conditions for Synthesizing Organic Materials

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Suzuki-Miyaura Coupling | 95% | DMSO, Potassium Carbonate |

| Arylboration | 86% | DMF, N-Chloro-succinimide |

| Dual Catalytic System | 78.9% | DMSO, Palladium Catalyst |

Chemical Biology

In chemical biology, this compound acts as a building block for synthesizing biologically active molecules. It is used to create probes for studying cellular processes and interactions.

Biological Activity : Research indicates that similar pyridine derivatives exhibit antimicrobial properties against strains like Escherichia coli and Staphylococcus aureus, suggesting potential applications in developing antimicrobial agents .

Agricultural Chemistry

The compound is also employed in synthesizing agrochemicals, including herbicides and fungicides. Its structural properties enhance the effectiveness of these chemicals in pest control and crop protection.

Recent studies have highlighted the biological activities of this compound:

Antimicrobial Activity

While specific data on this compound is limited, related structures have shown effectiveness against various bacterial strains.

Anti-inflammatory Effects

Studies suggest that it may inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the methoxy group at position 2 enhances electron density on the pyridine ring, potentially increasing reactivity towards biological targets .

Mechanism of Action

The mechanism of action of 4-Bromo-3-chloro-2-methoxypyridine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of halogen atoms and the methoxy group can influence its binding affinity and selectivity towards these targets. The compound may modulate signaling pathways or inhibit enzymatic activity, leading to therapeutic effects.

Comparison with Similar Compounds

3-Bromo-5-chloro-2-methoxypyridine

- Molecular Formula: C₆H₅BrClNO

- Molecular Weight : 222.47 g/mol

- CAS Number : 102830-75-1

- Substituents : Br (3), Cl (5), OCH₃ (2)

- Comparison: Positional Isomerism: The bromo and chloro groups are swapped (positions 3 and 5 vs. 4 and 3 in the target compound), altering electronic effects.

4-Bromo-2-methoxy-3-methylpyridine

- Molecular Formula: C₇H₈BrNO

- Molecular Weight : 202.05 g/mol

- CAS Number : 112197-12-3

- Substituents : Br (4), CH₃ (3), OCH₃ (2)

- Comparison :

5-Bromo-6-methoxypyridin-3-amine

- Molecular Formula : C₆H₇BrN₂O

- Molecular Weight : 219.04 g/mol

- CAS Number : 53242-18-5

- Substituents : Br (5), OCH₃ (6), NH₂ (3)

- Comparison: Amino Group: The NH₂ group at position 3 introduces nucleophilic reactivity, enabling coupling reactions (e.g., Suzuki-Miyaura) that are less feasible with the target compound’s chloro group. Similarity Score: 0.82 (structural and functional similarity) .

4-Bromo-2-(2-methoxyethoxy)pyridine

- Molecular Formula: C₈H₁₀BrNO₂

- Molecular Weight : 240.08 g/mol

- CAS Number : 1289131-55-0

- Substituents : Br (4), OCH₂CH₂OCH₃ (2)

- Comparison :

Comparative Data Table

Biological Activity

4-Bromo-3-chloro-2-methoxypyridine is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure features a pyridine ring with bromine and chlorine substituents, which may enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its biochemical interactions, cellular effects, and potential therapeutic applications.

- Molecular Formula : C6H5BrClN

- Molecular Weight : 222.47 g/mol

- SMILES Notation :

COC1=C(C=CN=C1)Br

The presence of halogen atoms (bromine and chlorine) in the structure is significant as they can influence the compound's lipophilicity and biological activity, making it a candidate for further evaluation in drug development.

This compound interacts with various biological targets, primarily through enzyme inhibition and modulation of signaling pathways. Similar compounds have demonstrated the ability to act as selective antagonists for specific receptors, such as somatostatin receptors.

Target Interactions

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular processes like proliferation and apoptosis.

- Receptor Modulation : It has potential as an antagonist for receptors involved in inflammatory responses, similar to findings in related pyridine derivatives .

Biological Activity Studies

Recent studies have explored the biological activities of this compound, focusing on its antimicrobial, anti-inflammatory, and cytotoxic properties.

Antimicrobial Activity

Research indicates that pyridine derivatives exhibit varying degrees of antimicrobial activity. While specific data on this compound is limited, related compounds have shown effectiveness against various bacterial strains. For example, derivatives with similar structures have been tested against Escherichia coli and Staphylococcus aureus, showing promising results.

Anti-inflammatory Effects

Inhibition of pro-inflammatory cytokines has been observed in studies involving similar pyridine compounds. These findings suggest that this compound may possess anti-inflammatory properties by modulating cytokine release during immune responses .

Case Studies

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the methoxy group at position 2 enhances electron density on the pyridine ring, potentially increasing its reactivity towards biological targets .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-bromo-3-chloro-2-methoxypyridine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via halogenation or substitution reactions. For example, bromination of 3-chloro-2-methoxypyridine using N-bromosuccinimide (NBS) in DMF at 80°C achieves moderate yields (~60%) . Alternatively, nucleophilic aromatic substitution (SNAr) with lithium bromide on a pre-chlorinated pyridine scaffold may improve regioselectivity. Solvent choice (e.g., DMF vs. THF) and temperature are critical for minimizing side products like dehalogenated derivatives .

Q. How can spectroscopic techniques (NMR, FTIR) distinguish this compound from structural analogs?

- Methodological Answer :

- ¹H NMR : The methoxy group (-OCH₃) appears as a singlet at ~3.8–4.0 ppm. Adjacent substituents (Br, Cl) deshield aromatic protons, splitting signals into distinct doublets (e.g., H-5 at ~8.2 ppm, J = 5.4 Hz) .

- ¹³C NMR : The quaternary carbons bearing Br and Cl show characteristic shifts (C-4: ~150 ppm, C-3: ~145 ppm) .

- FTIR : Stretching vibrations for C-Br (550–600 cm⁻¹) and C-Cl (700–750 cm⁻¹) confirm halogen presence .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Column chromatography with silica gel and a hexane/ethyl acetate gradient (7:3 to 1:1) resolves halogenated pyridines from polar byproducts. Recrystallization in ethanol/water (1:3) enhances purity (>98%) by exploiting differential solubility of halogenated vs. methoxy-substituted impurities .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) reveal that the electron-withdrawing Cl and Br groups reduce electron density at C-4 and C-3, making these positions less reactive in Suzuki-Miyaura couplings. In contrast, the methoxy group at C-2 donates electron density via resonance, enhancing reactivity at C-6 for selective functionalization . Experimental validation using Pd(PPh₃)₄ catalyst and arylboronic acids shows higher yields at C-6 (~75%) vs. C-4 (<20%) .

Q. What strategies address contradictions in reported crystallographic data for halogenated pyridines like this compound?

- Methodological Answer : Discrepancies in unit cell parameters may arise from polymorphism or solvent inclusion. Single-crystal X-ray diffraction (SHELX refinement) with low-temperature data collection (100 K) minimizes thermal motion artifacts. For example, resolving Cl/Br positional disorder requires iterative refinement of occupancy factors and anisotropic displacement parameters .

Q. How can computational modeling predict the regioselectivity of electrophilic substitutions on this compound?

- Methodological Answer : Frontier molecular orbital (FMO) analysis using Gaussian 16 identifies the HOMO localization at C-6 due to methoxy resonance effects, favoring electrophilic attack at this position. Comparative studies with M06-2X functional show agreement with experimental nitration results (HNO₃/H₂SO₄), where C-6 nitro derivatives dominate (~85%) .

Critical Analysis of Contradictions

- Synthetic Yield Variability : Discrepancies in bromination yields (50–70%) may stem from trace moisture in DMF, which hydrolyzes NBS. Anhydrous conditions (molecular sieves) improve reproducibility .

- Computational vs. Experimental Reactivity : DFT predicts C-6 selectivity, but steric hindrance from methoxy groups in bulky electrophiles (e.g., tert-butyl) can shift reactivity to C-5, requiring experimental optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.